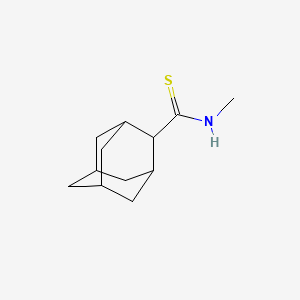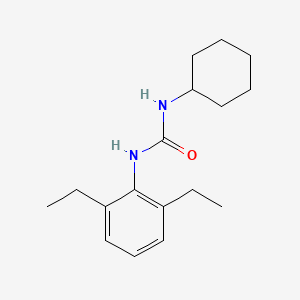![molecular formula C13H10N4S B5719948 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine is a chemical compound that is commonly referred to as PTA. It is a heterocyclic compound that is used in scientific research for its various biochemical and physiological effects.
作用機序
The mechanism of action of PTA involves the binding of the compound to metal ions, particularly copper ions. The binding of PTA to copper ions results in the formation of a fluorescent complex that can be detected using spectroscopic techniques. The binding of PTA to copper ions also results in the inhibition of copper-dependent enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
PTA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of copper-dependent enzymes, which can have effects on cellular processes such as oxidative stress and DNA repair. PTA has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using PTA in lab experiments is its high selectivity for copper ions. This allows for the detection of copper ions in biological samples with high sensitivity and specificity. However, one limitation of using PTA is its potential toxicity, as it can inhibit the activity of copper-dependent enzymes that are important for cellular processes.
将来の方向性
There are several future directions for the use of PTA in scientific research. One potential direction is the development of PTA-based fluorescent probes for the detection of other metal ions. Another direction is the synthesis of PTA derivatives with improved selectivity and sensitivity for copper ions. Additionally, the potential anticancer properties of PTA could be further explored for the development of novel cancer therapies.
合成法
The synthesis of PTA involves the reaction of 2-aminopyridine with 2-bromo-1,3-thiazole in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
科学的研究の応用
PTA is commonly used in scientific research as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and can be used to detect copper ions in biological samples. PTA has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
特性
IUPAC Name |
4-pyridin-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-7-15-11(5-1)12-9-18-13(17-12)16-10-4-3-6-14-8-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCUWQXYKMJMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)



![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)


![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
